molecular formula C9H19BrN2 B13639037 1-(3-Bromopropyl)-4-ethylpiperazine

1-(3-Bromopropyl)-4-ethylpiperazine

Cat. No.: B13639037
M. Wt: 235.16 g/mol
InChI Key: NITRMRFTONGZPR-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)-4-ethylpiperazine is an organic compound belonging to the piperazine family It is characterized by a piperazine ring substituted with a 3-bromopropyl group and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Bromopropyl)-4-ethylpiperazine can be synthesized through several methods. One common route involves the reaction of 1-(4-ethylpiperazin-1-yl)propan-2-ol with phosphorus tribromide (PBr3) to replace the hydroxyl group with a bromine atom. The reaction is typically carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination reactions. The process may utilize continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromopropyl)-4-ethylpiperazine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 1-(3-propyl)-4-ethylpiperazine.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

Major Products:

    Nucleophilic Substitution: Products include azido derivatives, thiocyanate derivatives, and alkoxy derivatives.

    Oxidation: N-oxides of this compound.

    Reduction: 1-(3-propyl)-4-ethylpiperazine.

Scientific Research Applications

1-(3-Bromopropyl)-4-ethylpiperazine has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is employed in the study of receptor-ligand interactions and the development of bioactive molecules.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)-4-ethylpiperazine involves its interaction with biological targets, such as receptors or enzymes. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its target. The piperazine ring can interact with various biological pathways, modulating their activity.

Comparison with Similar Compounds

    1-(3-Bromopropyl)piperazine: Lacks the ethyl group, making it less lipophilic.

    1-(3-Chloropropyl)-4-ethylpiperazine: Similar structure but with a chlorine atom instead of bromine, affecting its reactivity and binding properties.

    1-(3-Bromopropyl)-4-methylpiperazine: Contains a methyl group instead of an ethyl group, influencing its steric and electronic properties.

Uniqueness: 1-(3-Bromopropyl)-4-ethylpiperazine is unique due to its specific substitution pattern, which imparts distinct physicochemical properties. The presence of both the bromine atom and the ethyl group enhances its reactivity and potential for forming diverse derivatives.

Properties

Molecular Formula

C9H19BrN2

Molecular Weight

235.16 g/mol

IUPAC Name

1-(3-bromopropyl)-4-ethylpiperazine

InChI

InChI=1S/C9H19BrN2/c1-2-11-6-8-12(9-7-11)5-3-4-10/h2-9H2,1H3

InChI Key

NITRMRFTONGZPR-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)CCCBr

Origin of Product

United States

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